N-Boc-O-5-hexen-1-yl-L-serine
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Overview
Description
N-Boc-O-5-hexen-1-yl-L-serine is a compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is a derivative of L-serine, where the hydroxyl group is protected with a tert-butoxycarbonyl (Boc) group and the amino group is substituted with a 5-hexen-1-yl group. This compound is often used as a building block in organic synthesis and peptide chemistry.
Preparation Methods
The synthesis of N-Boc-O-5-hexen-1-yl-L-serine typically involves the protection of the amino group of L-serine with a Boc group and the substitution of the hydroxyl group with a 5-hexen-1-yl group. The Boc protection can be achieved using di-tert-butyl dicarbonate ((Boc)2O) under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) or sodium hydride (NaH) to facilitate the formation of the Boc-protected amine .
Chemical Reactions Analysis
N-Boc-O-5-hexen-1-yl-L-serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Addition: The double bond in the 5-hexen-1-yl group can participate in addition reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and acids like hydrochloric acid (HCl) for Boc deprotection .
Scientific Research Applications
N-Boc-O-5-hexen-1-yl-L-serine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-O-5-hexen-1-yl-L-serine involves its ability to act as a protected amino acid derivative. The Boc group provides stability to the amino group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
N-Boc-O-5-hexen-1-yl-L-serine can be compared with other Boc-protected amino acids and derivatives, such as:
N-Boc-L-serine: Similar in structure but lacks the 5-hexen-1-yl group.
N-Boc-L-alanine: Another Boc-protected amino acid with different side chain properties.
N-Boc-L-phenylalanine: Contains a phenyl group instead of the 5-hexen-1-yl group.
The uniqueness of this compound lies in its 5-hexen-1-yl group, which provides additional reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
3-hex-5-enoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H25NO5/c1-5-6-7-8-9-19-10-11(12(16)17)15-13(18)20-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18)(H,16,17) |
InChI Key |
JAMRXNDSRQGRJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COCCCCC=C)C(=O)O |
Origin of Product |
United States |
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